(1H-Benzoimidazol-2-yl)-benzyl-amine
Description
The Benzimidazole (B57391) Core as a Privileged Scaffold in Medicinal Chemistry Research
The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby exhibiting a broad range of pharmacological activities. The benzimidazole core is a prime example of such a scaffold. nih.gov Its unique chemical properties, including the presence of both hydrogen bond donors and acceptors, allow for diverse interactions with biological macromolecules.
The therapeutic versatility of benzimidazole derivatives is extensive, with compounds demonstrating a wide array of biological activities. These include, but are not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. ijpsjournal.com The structural simplicity and synthetic accessibility of the benzimidazole ring system further contribute to its status as a privileged scaffold, enabling chemists to readily generate libraries of derivatives for biological screening. connectjournals.com
Overview of 2-Substituted Benzimidazole Derivatives in Academic Research
The C2 position of the benzimidazole ring is a common site for chemical modification, and 2-substituted derivatives have been the subject of intensive academic and industrial research. The introduction of various substituents at this position can significantly influence the compound's steric, electronic, and lipophilic properties, thereby modulating its biological activity.
Research has shown that the nature of the substituent at the 2-position plays a crucial role in determining the pharmacological profile of the resulting compound. For instance, the incorporation of specific aryl or alkyl groups can enhance a compound's anticancer or antimicrobial efficacy. A multitude of synthetic methodologies have been developed to facilitate the diversification of the 2-position, allowing for the creation of a vast chemical space for drug discovery efforts. researchgate.net
The following table provides a glimpse into the diverse biological activities associated with 2-substituted benzimidazoles, as reported in various research studies.
| Substituent at C2 | Reported Biological Activity |
| Aryl groups | Anticancer, Antimicrobial |
| Alkylamino groups | Antimicrobial, Antiviral |
| Thioether linkages | Anti-inflammatory, Antiviral |
| Heterocyclic rings | Anticancer, Antihypertensive |
Significance of the (1H-Benzoimidazol-2-yl)-benzyl-amine Structural Motif in Contemporary Research
The this compound structural motif, which features a benzylamine (B48309) group at the 2-position of the benzimidazole core, has emerged as a particularly significant area of contemporary research. This specific arrangement combines the privileged benzimidazole scaffold with a benzylamine moiety, a functional group also known to be present in various biologically active compounds.
The research interest in this motif stems from the diverse and potent biological activities exhibited by its derivatives. Studies have explored their potential as antimicrobial, antitumor, and anti-inflammatory agents. The benzyl (B1604629) group can be readily substituted, providing a straightforward avenue for optimizing the compound's interaction with its biological target.
Recent findings have highlighted the potential of N-((1H-benzoimidazol-2-yl)methyl) derivatives in developing new antibacterial agents. ijrti.org For example, certain compounds within this class have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis.
Furthermore, the 2-benzylbenzimidazole scaffold has been investigated for its anti-inflammatory properties, with some derivatives showing potent inhibition of key inflammatory mediators like NF-κB. nih.gov The structure-activity relationship studies in this area suggest that the substitution pattern on the benzyl ring is a critical determinant of inhibitory activity.
The antitumor potential of this motif is another active area of investigation. Research has shown that certain 2-benzylaminobenzimidazole derivatives can induce apoptosis in cancer cell lines, indicating their potential as novel anticancer therapeutics. nih.gov The versatility of the this compound scaffold, coupled with its demonstrated biological activities, ensures that it will remain a focal point of medicinal chemistry research for the foreseeable future.
Properties
IUPAC Name |
N-benzyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMPPQGQNSTUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27185-21-3 | |
| Record name | N-benzyl-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Modification and Derivatization Strategies for 1h Benzoimidazol 2 Yl Benzyl Amine Scaffolds
Functionalization at the Benzimidazole (B57391) Nitrogen Atoms (N1/N3)
The benzimidazole ring contains two nitrogen atoms, N1 and N3. In an unsubstituted benzimidazole, the hydrogen atom can reside on either nitrogen, leading to tautomerism. scholarsresearchlibrary.com This N-H group is a primary site for functionalization, with N-alkylation and N-acylation being common modification strategies. neu.edu.tr
Alkylation, particularly benzylation, at the N1 position is a frequently employed strategy to introduce steric bulk and modulate lipophilicity. This reaction is typically achieved by treating the benzimidazole scaffold with benzyl (B1604629) halides, such as benzyl bromide or chloride, in the presence of a base like potassium carbonate (K₂CO₃). connectjournals.comresearchgate.net The reaction introduces a benzyl group onto one of the ring nitrogens, yielding 1-benzyl substituted derivatives. connectjournals.comresearchgate.net Similarly, other alkyl groups can be introduced using various alkyl halides to produce N-alkylated benzimidazoles. neu.edu.tr
N-acylation is another route for derivatization, carried out using acid chlorides or anhydrides. neu.edu.tr These reactions must be performed in the absence of water, as the imidazole (B134444) ring can be susceptible to cleavage under aqueous alkaline conditions. neu.edu.tr The resulting N-acyl benzimidazoles expand the chemical space available for this scaffold. The functional groups at the 1- and 2-positions are often critical determinants of a compound's activity. scholarsresearchlibrary.com
Structural Modifications on the Benzylamine (B48309) Moiety
The benzylamine portion of the molecule provides additional opportunities for structural diversification, both on the aromatic benzyl ring and at the amine functional group itself.
The benzyl ring of the benzylamine moiety can be modified with a wide range of substituents to explore structure-activity relationships (SAR). Docking studies of related molecules suggest that there is often considerable space around this aromatic ring, allowing for the introduction of various chemical groups. nih.gov Modifications can include the addition of halogens, alkyl, alkoxy, and heterocyclic groups. nih.gov For example, derivatives with 4-trifluoromethoxy or 5-fluoro substituents on a related hydrophobic headgroup have been synthesized to probe the effects of electron-withdrawing and lipophilic groups. nih.gov The introduction of such substituents can significantly influence the compound's steric and electronic properties, as well as its interaction with biological targets.
Table 1: Examples of Substituents on the Benzyl Ring of Benzylamine Analogs
| Base Scaffold | Substituent (Position) | Resulting Moiety | Reference |
|---|---|---|---|
| Aryl Benzylamine | 4-Trifluoromethoxy | 4-(Trifluoromethoxy)phenyl | nih.gov |
| Aryl Benzylamine | 5-Fluoro | 5-Fluorophenyl | nih.gov |
| Aryl Benzylamine | Methylenedioxy | 1,3-Benzodioxole | nih.gov |
The secondary amine linker is a key functional group that can be readily altered to create a variety of derivatives. The nitrogen atom can act as a nucleophile, allowing it to react with electrophiles such as acyl chlorides to form the corresponding amides.
Other significant modifications include the conversion of the amine into different nitrogen-containing functional groups. For instance, structural modification of the 2-amino group in related 2-aminobenzimidazoles into an azomethine fragment yields Schiff bases. nih.gov Another common derivatization involves the reaction with hydrazine (B178648) to produce hydrazones. nih.govunl.pt Furthermore, the amine functionality can be incorporated into an amidine structure. For example, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine. researchgate.net The amine can also be treated with phenylchloroformate to yield carbamate (B1207046) derivatives. connectjournals.comresearchgate.net
Table 2: Examples of Chemical Alterations of the Amine Functionality
| Starting Functionality | Reagent/Reaction | Resulting Functional Group | Reference |
|---|---|---|---|
| 2-Aminobenzimidazole | Aldehyde Condensation | Azomethine (Schiff Base) | nih.gov |
| 2-Aminobenzimidazole | Hydrazine Hydrate/Aldehyde | Hydrazone | nih.govunl.pt |
| Amine | Phenylchloroformate | Carbamate | connectjournals.comresearchgate.net |
Conformational Analysis and Tautomerism Studies of Related Structures
N-unsubstituted benzimidazoles, including 2-benzyl-1H-benzimidazole, exhibit prototropic tautomerism. scholarsresearchlibrary.combeilstein-journals.org This phenomenon involves the migration of the proton between the N1 and N3 nitrogen atoms of the imidazole ring, resulting in an equilibrium between two tautomeric forms (Figure 3 in reference scholarsresearchlibrary.com). This dynamic process influences the molecule's electronic distribution and hydrogen-bonding capabilities.
The rate of this proton transfer can be studied using NMR spectroscopy. beilstein-journals.org In certain solvents or in the solid state, the tautomerism can be "blocked" or slowed to the NMR timescale, allowing for the unambiguous assignment of signals corresponding to the distinct carbon atoms (C4/C7, C5/C6) and nitrogen atoms of the two tautomers. beilstein-journals.org
Conformational analysis, often supported by theoretical calculations and X-ray diffraction, provides insight into the three-dimensional structure of these molecules. researchgate.netbeilstein-journals.org For 2-benzyl-1H-benzimidazole, this includes the relative orientation of the benzyl group with respect to the benzimidazole core. In the solid state, intermolecular forces, particularly N–H···N hydrogen bonds, play a crucial role in the crystal packing, often leading to the formation of inversion-related dimers or catemeric chains. researchgate.netbeilstein-journals.org
Structure Activity Relationship Sar Studies of 1h Benzoimidazol 2 Yl Benzyl Amine Analogs in Preclinical Research
Influence of Benzimidazole (B57391) Core Substituents on In Vitro Biological Activities
The benzimidazole core offers multiple positions for substitution, allowing for a systematic investigation of how different functional groups impact biological activity. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.
Substituents on the fused benzene ring of the benzimidazole nucleus play a critical role in modulating the biological activity of (1H-Benzoimidazol-2-yl)-benzyl-amine analogs. The position and electronic properties (electron-donating or electron-withdrawing) of these substituents can significantly affect the compound's potency and selectivity.
In the context of antisecretory activity, it has been observed that substituents with strongly electron-withdrawing groups, such as a nitro group (NO₂), or highly hydrophilic groups tend to result in compounds with lower efficacy nih.govsemanticscholar.org. For instance, in a series of 2,5,6-trisubstituted benzimidazoles targeting the FtsZ protein in Mycobacterium tuberculosis, various substituents at the 5 and 6 positions were explored. It was found that specific substitutions at these positions were crucial for potent activity.
Conversely, studies on the anti-inflammatory activity of benzimidazole derivatives have highlighted that substitutions at the C5 and C6 positions can greatly influence their effects nih.govresearchgate.net. For example, a nitrile group at the 6-position of benzimidazole led to excellent inhibition of Janus kinase 3 (JAK3) nih.gov. Another study indicated that for COX and 5-lipoxygenase inhibition, an amine group at the R¹ position (which can correspond to various positions on the benzimidazole ring depending on the specific analog) enhanced the inhibition of all three enzymes nih.govnih.gov.
The antiproliferative activity of benzimidazole derivatives is also sensitive to the substitution pattern on the fused benzene ring. For example, in a study of halogen- and amidino-substituted benzimidazoles, it was found that these modifications significantly influenced their cytotoxic effects on various cancer cell lines mdpi.com. Specifically, certain substitutions led to potent and selective antiproliferative activity mdpi.com. Disubstitution on the phenyl ring of benzimidazole derivatives has been shown to reduce cytotoxicity while enhancing DNA-ligand stability, which can confer radioprotective effects nih.gov.
The following table summarizes the effects of various substituents on the fused benzene ring on the in vitro biological activities of benzimidazole analogs.
| Substituent | Position | Biological Activity | Effect |
| Nitro (NO₂) | - | Antisecretory | Decreased activity nih.govsemanticscholar.org |
| Nitrile (CN) | 6 | Anti-inflammatory (JAK3 inhibition) | Excellent inhibition nih.gov |
| Amine (NH₂) | - | Anti-inflammatory (COX/5-LOX inhibition) | Enhanced inhibition nih.govnih.gov |
| Halogen | 6 | Antiproliferative | Influences cytotoxicity mdpi.com |
| Amidino | 6 | Antiproliferative | Influences cytotoxicity mdpi.com |
| Dimethoxy | 3,4 (on a phenyl substituent) | Radioprotective | Reduced cytotoxicity, enhanced DNA stability nih.gov |
| Methoxy and Hydroxyl | 3,4 (on a phenyl substituent) | Radioprotective | Reduced cytotoxicity, enhanced DNA stability nih.gov |
Modification at the nitrogen atoms of the imidazole (B134444) moiety of the benzimidazole scaffold is a common strategy to modulate the physicochemical and pharmacological properties of these compounds. N-substitution can influence factors such as solubility, metabolic stability, and the ability of the compound to form hydrogen bonds with its biological target.
In the context of anti-inflammatory activity, SAR studies have shown that substitution at the N1 position of the benzimidazole scaffold significantly influences the anti-inflammatory effect nih.govresearchgate.net. For example, 2-cyclohexylamino-1-(4-methoxyphenyl)benzimidazole demonstrated potent anti-inflammatory activity, and replacing the amino group at C2 with a methylene group significantly reduced this activity, highlighting the importance of the guanidine-like portion of the molecule nih.gov.
For antiproliferative activity, N-substitution has been shown to be a key determinant of potency. In a series of N-substituted benzimidazole acrylonitriles designed as tubulin polymerization inhibitors, N,N-dimethylamino substituted acrylonitriles with an N-isobutyl substituent on the benzimidazole nucleus exhibited strong and selective antiproliferative activity in the submicromolar range nih.gov. This indicates that the nature of the substituent at the N1 position can dramatically impact cytotoxic potency.
Furthermore, in the development of kinase inhibitors, modifications at the N1 position have been explored to improve properties like solubility and in vivo efficacy. For instance, in a series of pyrazole-benzimidazole aurora kinase inhibitors, optimization of this position was a key focus researchgate.net.
The table below illustrates the impact of N-substitution on the in vitro biological activities of benzimidazole analogs.
| N-Substituent | Biological Activity | Effect |
| 4-Methoxyphenyl | Anti-inflammatory | Potent activity nih.gov |
| Isobutyl | Antiproliferative (Tubulin inhibition) | Strong and selective activity nih.gov |
| Various alkyl and aryl groups | Kinase inhibition | Modulates potency and solubility researchgate.net |
Role of the Benzylamine (B48309) Moiety Modifications on In Vitro Biological Activities
The benzylamine moiety attached to the C2 position of the benzimidazole core is another critical component for SAR studies. Modifications to both the benzyl (B1604629) ring and the amine linker can lead to significant changes in biological activity.
Substituents on the benzyl ring of the benzylamine moiety can profoundly influence the biological activity of the entire molecule. These substituents can alter the electronic distribution and steric bulk of this part of the compound, affecting its binding to target proteins.
In a study of newly designed 2-(aminomethyl)benzimidazole derivatives as potential tyrosine kinase inhibitors, various substitutions on the benzylamine part were investigated for their cytotoxic activities against breast (T47D) and lung (A549) cancer cell lines chemrevlett.com. It was found that most of the synthesized compounds were active against the T47D cell line, with some derivatives showing higher cytotoxicity than the reference standard, gefitinib chemrevlett.com. This suggests that the nature of the substituent on the benzyl ring is a key determinant of anticancer potency.
For antileishmanial activity, a series of N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated. Specific substitutions on the benzyl ring were found to be crucial for high antileishmanial activity and lower cytotoxicity compared to standard drugs like miltefosine and amphotericin B nih.gov.
The following table summarizes the correlation between benzyl ring substituents and observed in vitro biological effects in benzimidazole analogs.
| Benzyl Ring Substituent | Biological Activity | Effect |
| Various substitutions | Anticancer (Tyrosine kinase inhibition) | Modulates cytotoxicity, some more potent than gefitinib chemrevlett.com |
| Specific substitutions | Antileishmanial | High activity, low cytotoxicity nih.gov |
The amine linker connecting the benzimidazole core and the benzyl group is a key structural feature that can be modified to alter the flexibility and binding orientation of the molecule. Variations in this linker can include changes in length, rigidity, and the introduction of different functional groups.
In a study on ligands for sigma receptors, modifications to the amine portion of the parent molecule dramatically affected binding affinities nih.gov. For instance, opening the ring of a tetrahydroisoquinoline moiety, which can be considered a constrained analog of a benzylamine, led to a significant decrease in affinity for the σ₂ receptor, suggesting that the conformational rigidity of the amine linker is crucial for optimal binding nih.gov.
While direct studies on the impact of amine linker variations in this compound analogs are limited in the provided search results, the principles from related compound classes suggest that modifications such as N-alkylation or the introduction of different functional groups on the nitrogen atom could significantly impact molecular interactions and biological activity. For example, replacing the secondary amine with a tertiary amine by introducing a methyl group improved affinity for both σ₁ and σ₂ receptors in the aforementioned study nih.gov.
Molecular Interactions with Biological Targets (In Vitro Investigations)
Understanding the molecular interactions between this compound analogs and their biological targets is fundamental to rational drug design. In vitro investigations, often complemented by in silico molecular docking studies, provide valuable insights into the binding modes of these compounds.
Benzimidazole derivatives have been shown to inhibit a variety of protein kinases, often by competing with ATP for binding to the active site nih.gov. The benzimidazole scaffold can act as a hinge-binding motif or play a scaffolding role without direct hinge interaction nih.gov. For instance, in a study of 2-(aminomethyl)benzimidazole derivatives as potential tyrosine kinase inhibitors, docking studies suggested that these compounds could act as receptor tyrosine kinase inhibitors (RTKIs) chemrevlett.com. The docking scores were compatible with their observed cytotoxic activity chemrevlett.com.
Tubulin is another important target for benzimidazole-based anticancer agents. These compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis nih.gov. Molecular docking studies have shown that benzimidazole derivatives can bind to the colchicine binding site of tubulin nih.govmdpi.com. The interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the binding pocket nih.gov. For example, in a series of N-substituted benzimidazole acrylonitriles, the NMe₂ group was identified as a dominant factor in promoting binding through favorable cation∙∙∙π and hydrogen bonding interactions with Lys352 nih.gov.
In the context of antileishmanial activity, N-benzyl-1H-benzimidazol-2-amine derivatives have been shown to inhibit arginase, a key enzyme in the parasite's metabolism nih.gov. Docking studies were performed to elucidate the possible mechanism of inhibition, providing a basis for the development of more potent antileishmanial agents nih.gov.
The table below provides a summary of the molecular interactions of this compound analogs with their biological targets.
| Biological Target | Key Interactions | Method of Investigation |
| Tyrosine Kinases | ATP-competitive binding, hinge-binding | In vitro kinase assays, Molecular docking chemrevlett.comnih.gov |
| Tubulin | Binding to the colchicine site, hydrogen bonding, hydrophobic interactions | Tubulin polymerization assays, Molecular docking nih.govnih.govmdpi.com |
| Arginase (Leishmania) | Inhibition of enzyme activity | Enzyme inhibition assays, Molecular docking nih.gov |
Enzyme Inhibition and Activation Profiling
Derivatives of the this compound scaffold have been extensively investigated as inhibitors of various enzymes, particularly kinases, which play a central role in cellular signaling.
Kinase Inhibition: The 2-aminobenzimidazole core has been identified as a potent hinge-binding motif for various kinases. SAR studies have demonstrated that this scaffold can serve as a bioisostere for other known kinase inhibitor frameworks, such as biaryl urea. nih.govresearchgate.net For instance, a series of 2-aminobenzimidazoles were developed as potent inhibitors of Aurora kinases, which are critical for mitotic progression. nih.govresearchgate.net Modifications to this core structure have also yielded potent inhibitors against other kinases, including protein kinase CK1δ and tyrosine kinases. chemrevlett.commdpi.com
In the case of CK1δ inhibitors, research on 2-amidobenzimidazole derivatives showed that attaching a (1H-pyrazol-3-yl)-acetyl group to the 2-amino position resulted in activity in the low micromolar range. Further SAR exploration on the benzimidazole ring revealed that a 5-cyano substituent was highly advantageous, leading to a compound with an IC50 of 98.6 nM. mdpi.com In contrast, analogs with a 5-nitro group or a 5-chloro group also showed high activity, with IC50 values of 0.12 µM and 0.485 µM, respectively, highlighting that lipophilic groups at this position enhance potency. mdpi.com
Table 1: SAR of 2-Amidobenzimidazole Analogs as CK1δ Inhibitors Data sourced from multiple studies.
| Compound ID | R-Group (Position 5) | Acyl Group (Position 2) | IC50 (µM) |
|---|---|---|---|
| 15 | Cl | (1H-pyrazol-3-yl)-acetyl | 0.485 mdpi.com |
| 18 | NO2 | (1H-pyrazol-3-yl)-acetyl | 0.12 mdpi.com |
| 23 | CN | (1H-pyrazol-3-yl)-acetyl | 0.0986 mdpi.com |
Other Enzyme Targets: Beyond kinases, benzimidazole analogs have been profiled against other enzyme classes. Studies on 2-phenyl-substituted benzimidazoles revealed that substitutions on the phenyl ring influence the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). An amine group at the R1 position enhanced inhibition, while a methoxy group at the R5 position was favorable for 5-LOX inhibition. nih.gov
In another study, N-benzyl-1H-benzimidazol-2-amine derivatives were evaluated as inhibitors of arginase from Leishmania mexicana, a therapeutic target for leishmaniasis. One compound in the series demonstrated 68.27% inhibition of the recombinant enzyme, indicating its potential for antiparasitic drug development. nih.gov Furthermore, analogs have been developed as dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). SAR studies showed that N-substitution on the benzimidazole ring was disadvantageous for FLAP inhibition but could increase potency against sEH. nih.gov
Table 2: Enzyme Inhibition Profile of Various Benzimidazole Analogs Data sourced from multiple studies.
| Analog Class | Target Enzyme | Key SAR Finding | Resulting Activity |
|---|---|---|---|
| 2-Phenyl-benzimidazoles | COX / 5-LOX | Methoxy group at R5 position favors 5-LOX inhibition. nih.gov | Enhanced selective inhibition |
| N-benzyl-1H-benzimidazol-2-amines | L. mexicana Arginase | Specific analog (Compound 8) showed significant activity. nih.gov | 68.27% enzyme inhibition nih.gov |
| Diflapolin Derivatives | sEH / FLAP | N-Boc substitution on benzimidazole ring. nih.gov | Increased sEH inhibition, decreased FLAP inhibition. nih.gov |
| 2-(2,4-dihydroxyphenyl)-1H-benzimidazoles | Acetylcholinesterase (AChE) | Modifications on both benzimidazole and dihydroxyphenyl rings. nih.gov | Strong inhibition (IC50 80–90 nM) nih.gov |
Receptor Binding and Ligand Affinity Studies
SAR studies have been instrumental in developing this compound analogs that bind with high affinity and selectivity to specific G-protein coupled receptors (GPCRs) and other receptor types.
Serotonin (5-HT) Receptors: A series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives were synthesized and evaluated for their affinity for 5-HT4, 5-HT3, and D2 receptors. researchgate.net The nature of the substituent at the 3-position of the benzimidazole ring was found to be critical. Analogs with an ethyl or cyclopropyl group at this position displayed moderate to high affinity for the 5-HT4 receptor, with Ki values ranging from 6.7 to 75.4 nM, and acted as antagonists. researchgate.net Interestingly, a minor structural change to an isopropyl substituent at the same position resulted in compounds with moderate but selective 5-HT4 affinity that behaved as partial agonists. researchgate.net This highlights how subtle modifications can dramatically shift the pharmacological profile from an antagonist to a partial agonist, potentially by interacting with different binding sites on the receptor. researchgate.net
Bradykinin B1 Receptors: The benzimidazole scaffold has also been optimized for bradykinin B1 receptor antagonism. In one study, a parent benzimidazole compound with an IC50 value of 3500 nM was structurally modified. The introduction of an acetamide moiety led to a significant increase in potency, yielding a derivative with an IC50 of 15 nM. nih.gov Further optimization, including the creation of a chloroimidazole derivative, resulted in a highly potent antagonist with an IC50 of 0.3 nM. nih.gov
Table 3: Receptor Binding Affinity of Benzimidazole Analogs Data sourced from multiple studies.
| Analog Class | Target Receptor | Key Structural Feature | Binding Affinity / Potency | Pharmacological Profile |
|---|---|---|---|---|
| 2-oxo-1H-benzimidazole-1-carboxamides | 5-HT4 | Ethyl or cyclopropyl at position 3 researchgate.net | Ki = 6.7 - 75.4 nM researchgate.net | Antagonist |
| 2-oxo-1H-benzimidazole-1-carboxamides | 5-HT4 | Isopropyl at position 3 researchgate.net | Ki ≥ 38.9 nM researchgate.net | Partial Agonist |
| Small benzimidazole derivatives | Bradykinin B1 | Acetamide moiety addition nih.gov | IC50 = 15 nM nih.gov | Antagonist |
| Chloroimidazole derivative | Bradykinin B1 | Chloroimidazole modification nih.gov | IC50 = 0.3 nM nih.gov | Antagonist |
Modulation of Cellular Pathways
This compound analogs can exert profound effects on cellular function by modulating key signaling and structural pathways. SAR studies have focused on optimizing these compounds to induce specific cellular outcomes, such as cell cycle arrest and apoptosis, primarily through the inhibition of microtubule polymerization.
Microtubule Dynamics: Many benzimidazole derivatives function as microtubule targeting agents. researchgate.net They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, which disrupts the formation of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis. nih.gov SAR studies on a class of benzimidazole carboxamides identified compounds with potent cytotoxicity against melanoma cells (IC50 values from 2.55 to 17.89 µM) that were shown to inhibit tubulin polymerization with an IC50 of 5.05 µM. nih.gov Docking studies confirmed that these compounds bind to the colchicine site on tubulin. acs.org The antiproliferative activity of these analogs is often enhanced by the presence of a hydrophobic substituent on the N atom of the benzimidazole ring. nih.gov
While most benzimidazole-based agents are microtubule-destabilizing, some analogs have been found to act as microtubule-stabilizing agents, similar to paclitaxel. researchgate.net This dual capability underscores the chemical versatility of the scaffold.
Cell Division and Epigenetic Pathways: In addition to targeting microtubules, benzimidazole derivatives have been shown to inhibit other proteins involved in cell division. Extensive SAR studies on 2-cyclohexyl-5,6-disubstituted benzimidazoles identified potent inhibitors of the bacterial cell division protein Mtb FtsZ. nih.gov These studies found that the nature of the amino group at the 6-position had a remarkable effect on antibacterial activity, with bulky alkylamino groups being detrimental. nih.gov
Furthermore, benzimidazole-based compounds can modulate epigenetic pathways. A benzyl-substituted benzimidazole pyrazole variant was identified as an inhibitor of lysine demethylase (KDM4) enzymes. mdc-berlin.de This inhibitor was shown to be cell-permeable and induced cell death in prostate cancer cells. Mechanistically, it led to reduced expression of genes regulated by the androgen receptor, which was accompanied by the epigenetic maintenance of a heterochromatic (transcriptionally silent) state. mdc-berlin.de
Computational Chemistry and Molecular Modeling Investigations of 1h Benzoimidazol 2 Yl Benzyl Amine and Derivatives
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of compound libraries. For derivatives of (1H-Benzoimidazol-2-yl)-benzyl-amine, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.
Research has shown that benzimidazole (B57391) derivatives can bind to a variety of protein targets. For instance, docking simulations have been used to evaluate their potential as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and prostaglandin-endoperoxide synthase 2 (COX-2). scispace.comnih.gov In a study targeting AChE, docking simulations revealed that benzimidazole analogues interact with the catalytic site of the enzyme, mimicking the binding mode of established inhibitors like tacrine. nih.gov Similarly, studies on N-benzyl-1H-benzimidazol-2-amine derivatives have used docking to explore their inhibitory mechanism against Leishmania mexicana arginase (LmARG), a key therapeutic target for leishmaniasis. nih.gov These simulations often reveal critical interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. For example, docking of benzimidazole derivatives into the EGFR tyrosine kinase domain showed key hydrogen bond interactions with residues like Lys721 and Thr830. frontiersin.org The binding energies calculated from these simulations provide a quantitative measure of affinity, helping to rank and prioritize compounds for further experimental testing. ukm.my
Table 1: Examples of Molecular Docking Studies on Benzimidazole Derivatives
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| 2-(2,4-dihydroxyphenyl)-1H-benzimidazoles | Acetylcholinesterase (AChE) | Trp84, Tyr334 | Not specified, mimics tacrine binding |
| 1H-benzo[d]imidazol-2-amine derivatives | COX-2 (PDB ID: 5F1A) | Not specified | Not specified |
| N-benzyl-1H-benzimidazol-2-amine derivatives | Leishmania mexicana arginase (LmARG) | Not specified | Not specified |
| Keto-benzimidazoles | EGFR (Wild-Type & T790M Mutant) | Not specified | -7.8 to -8.4 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. epstem.net These methods provide detailed information about molecular geometry, charge distribution, and frontier molecular orbitals (FMOs), which are crucial for understanding chemical reactivity and molecular interactions. mdpi.com
Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy level is related to the electron-donating ability of a molecule, while the LUMO energy level indicates its electron-accepting ability. mdpi.com The energy gap between HOMO and LUMO (ΔE) is a key descriptor of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. These calculations have been used to study various benzimidazole derivatives, correlating their electronic properties with experimental observations. researchgate.net Furthermore, theoretical calculations of NMR chemical shifts (using methods like GIAO - Gauge-Independent Atomic Orbital) and vibrational frequencies can be compared with experimental data to confirm molecular structures. epstem.netresearchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Table 2: Theoretical Electronic Properties of a Benzimidazole Derivative
| Parameter | Description | Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies by derivative |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies by derivative |
| Energy Gap (ΔE) | ELUMO - EHOMO | Varies by derivative |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. nih.gov For derivatives of this compound, MD simulations are used to assess the stability of the docked complex and to analyze the conformational changes that occur upon binding. nih.govresearchgate.net
A typical MD simulation of a ligand-protein complex is run for nanoseconds to analyze its dynamic evolution. nih.gov A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD trajectory over the simulation time indicates that the complex has reached equilibrium and the ligand is stably bound within the active site. nih.govnih.gov MD simulations have been applied to benzimidazole derivatives targeting various proteins, confirming the stability of complexes predicted by docking. nih.govmdpi.comeco-vector.com These simulations provide a more realistic representation of the physiological environment and help refine the understanding of the binding dynamics that govern molecular recognition.
Table 3: Molecular Dynamics Simulation Parameters for Benzimidazole-Target Complexes
| System | Simulation Time | Key Finding |
|---|---|---|
| Benzimidazole derivative - LmTIM | Not specified | Suggests selectivity on LmTIM over human TIM. mdpi.com |
| Benzimidazole derivative - SARS-CoV-2 Mpro | 100 ns | Protein RMSD fluctuated up to 5 ns before reaching equilibrium. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For benzimidazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been successfully applied. nih.gov
In a QSAR study, a set of known active compounds (the training set) is used to build a model. This model is then validated to ensure its predictive power. A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. For example, 3D-QSAR models have been developed for 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors, resulting in predictive CoMFA and CoMSIA models with high correlation coefficients. nih.gov These models generate contour maps that visualize the regions where steric, electrostatic, or other property changes are likely to increase or decrease activity, providing a roadmap for structural modification.
Table 4: Statistical Parameters for a 3D-QSAR Model of Benzimidazole Derivatives
| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |
|---|---|---|
| CoMFA | 0.795 | 0.931 |
Virtual Screening and De Novo Design Approaches for Novel Analogs
Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. researchgate.net This approach has been widely used to identify novel benzimidazole-based inhibitors. Ligand-based virtual screening (LBVS), which searches for molecules similar to a known active compound, and structure-based virtual screening, which uses docking to fit library compounds into a target's binding site, are common methods. nih.govmdpi.com
For example, a virtual screening of the ZINC15 database based on the benzimidazole scaffold led to the identification of 175 potential inhibitors of Leishmania mexicana Triosephosphate Isomerase (LmTIM), with docking scores ranging from -9.0 to -10.8 Kcal/mol. mdpi.comnih.gov Subsequent experimental testing confirmed the leishmanicidal activity of a selected hit compound. mdpi.com Similarly, virtual screening has identified benzimidazole derivatives as potential inhibitors of 5-lipoxygenase-activating protein (FLAP). researchgate.net
Following virtual screening or QSAR studies, de novo design techniques can be employed to create entirely new molecules or modify existing hits to improve their properties. This often involves using the structural insights gained from docking and the predictive power of QSAR models to design novel benzimidazole derivatives with enhanced activity and selectivity. researchgate.netmdpi.com
Table 5: Hit Compounds Identified Through Virtual Screening
| Screening Method | Database | Target | Number of Hits Identified |
|---|---|---|---|
| Ligand-based virtual screening & Docking | ZINC15 | Leishmania mexicana Triosephosphate Isomerase (LmTIM) | 175 |
| Ligand-based virtual screening & Docking | ZINC15 | Trypanosoma cruzi TIM (TcTIM) | 1604 |
| Ligand- and structure-based pharmacophore | Not specified | 5-lipoxygenase-activating protein (FLAP) | Multiple, led to a lead candidate |
Future Perspectives and Challenges in Research on 1h Benzoimidazol 2 Yl Benzyl Amine
Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity
Future research must focus on creating novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. The goal is to minimize waste, reduce energy consumption, and avoid hazardous reagents. One-pot synthesis procedures, microwave-assisted reactions, and the use of solid-supported catalysts are promising avenues being explored for other benzimidazole-containing structures, which could be adapted for the target compound. researchgate.net The development of stereoselective synthetic methods is also crucial, as the chirality of substituents can significantly impact biological activity. Enhanced selectivity in synthesis would provide purer enantiomers for biological testing, leading to a more accurate understanding of their therapeutic potential and mechanism of action.
| Synthetic Challenge | Potential Modern Solution | Desired Outcome |
| Harsh reaction conditions (high temp, strong acids) | Microwave-assisted synthesis, solid-supported catalysts | Faster reactions, lower energy use, improved safety |
| Use of toxic solvents | Green solvents (e.g., water, ethanol), solvent-free reactions | Reduced environmental impact and toxicity |
| Low yields and side product formation | One-pot synthesis, highly selective catalysts | Increased efficiency, simplified purification |
| Lack of stereoselectivity | Asymmetric catalysis, chiral auxiliaries | Access to pure enantiomers for specific biological targeting |
Exploration of Undiscovered Biological Activities (In Vitro) and Molecular Targets
The benzimidazole (B57391) core is a privileged scaffold known to interact with a multitude of biological targets. Derivatives of (1H-Benzoimidazol-2-yl)-benzyl-amine have already demonstrated a range of in vitro activities, including antibacterial, antileishmanial, and antimycotic effects. nih.govconnectjournals.comnih.gov A key future direction is to systematically explore undiscovered biological activities and identify the specific molecular targets responsible for these effects.
For instance, studies on N-benzyl-1H-benzimidazol-2-amine derivatives have identified Leishmania arginase as a specific therapeutic target for antileishmanial activity. nih.gov Similarly, other benzimidazole compounds have been found to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD) in bacteria and key kinases like JNK3 and V600EBRAF in human cells. nih.govmdpi.comnih.gov This suggests that this compound could be a versatile inhibitor of various enzymes. Future in vitro screening should broaden the scope to include other enzyme families, such as different kinases, proteases, and metabolic enzymes crucial for pathogen survival or cancer cell proliferation. Investigating its effect on tubulin polymerization, a known mechanism for other benzimidazoles, could also yield valuable insights. unl.pt
| Known Activity/Target Family | Potential Unexplored Targets | Therapeutic Area |
| Antileishmanial (Arginase inhibition) nih.gov | Other essential parasitic enzymes (e.g., trypanothione (B104310) reductase) | Antiparasitic |
| Anticancer (BRAF, JNK3 kinase inhibition) nih.govnih.gov | Other receptor tyrosine kinases, cell cycle kinases (e.g., CDKs) | Oncology |
| Antibacterial (TrmD inhibition) mdpi.com | DNA gyrase, other bacterial cell wall synthesis enzymes | Infectious Disease |
| Antifungal (Membrane biosynthesis) nih.gov | Fungal-specific enzymes (e.g., chitin (B13524) synthase) | Mycology |
Application of Advanced Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools to accelerate the drug discovery process. For a compound like this compound, the application of advanced computational methodologies is a critical future step for predictive modeling and rational drug design. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (CoMFA, CoMSIA) have been successfully used to model the activity of other benzimidazole derivatives. nih.govnih.govderpharmachemica.com These models can identify key structural features and physicochemical properties that correlate with biological activity, allowing researchers to predict the potency of new, unsynthesized derivatives. nih.gov
Molecular docking studies are another invaluable tool. They have already been employed to visualize the binding of benzimidazole derivatives to the active sites of enzymes like Leishmania arginase and bacterial TrmD, providing insights into their mechanism of action. nih.govmdpi.com Future work should expand the use of these in silico techniques to screen virtual libraries of this compound derivatives against a wide array of protein targets. This approach can help prioritize synthetic efforts, focusing on compounds with the highest predicted binding affinity and most favorable drug-like properties, thereby saving significant time and resources. researchgate.net
Integration with High-Throughput Screening Technologies for Derivative Discovery
To fully realize the therapeutic potential of the this compound scaffold, its integration with high-throughput screening (HTS) technologies is essential. HTS allows for the rapid testing of thousands of compounds against specific biological targets or in cell-based assays. nih.gov A crucial challenge is the creation of a diverse chemical library of derivatives based on the core structure. This involves systematically modifying various positions on both the benzimidazole and benzyl (B1604629) rings to explore a wide chemical space.
A successful precedent for this approach exists, where HTS was used to identify a substituted benzimidazole, (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole, as a potent antimycotic agent from a larger library. nih.gov By applying HTS to a dedicated library of this compound analogs, researchers can screen for a multitude of activities simultaneously. This could include screening against panels of cancer cell lines, various bacterial and fungal strains, or specific enzyme targets. This strategy significantly increases the probability of discovering derivatives with novel and potent biological activities, providing new starting points for drug development programs.
Potential for Lead Optimization in Early-Stage Preclinical Drug Discovery Research
Once a derivative of this compound is identified as a "hit" through screening, it enters the critical phase of lead optimization. This process aims to transform a promising compound into a viable drug candidate by iteratively improving its pharmacological and pharmacokinetic properties. creative-biostructure.com The primary challenge is to enhance potency and selectivity for the desired biological target while simultaneously optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiles. creative-biostructure.com
The lead optimization phase for this compound class would involve a multidisciplinary effort. Medicinal chemists would synthesize new analogs based on structure-activity relationships derived from initial screening and computational modeling. researchgate.net These analogs would then be subjected to a battery of in vitro assays to assess not only their efficacy but also properties like metabolic stability in liver microsomes, plasma protein binding, and potential for off-target toxicity. creative-biostructure.com For example, if a derivative shows potent antileishmanial activity, optimization would focus on increasing its ability to penetrate host macrophages (where the parasite resides) while minimizing toxicity to human cells. This iterative cycle of design, synthesis, and testing is fundamental to developing a safe and effective preclinical candidate from the this compound scaffold. nih.gov
Q & A
Q. Key Methodological Considerations :
- Temperature control (e.g., boiling water for dissolution, room temperature for condensation).
- Solvent selection (DMF for solubility, ethanol for precipitation).
- Catalysts (e.g., chromium trioxide for oxidation) .
How can reaction conditions be optimized for benzyl-amine functionalization?
Advanced Research Question
Optimization involves balancing yield, selectivity, and purity:
- Catalysts : Palladium or copper salts enhance cross-coupling reactions for aryl substitutions .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in product isolation .
- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions during cyclization .
Example : In the synthesis of [4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride, dichloromethane was used for its inertness, and catalytic amounts of acetic acid accelerated imine formation .
What characterization techniques are essential for validating the structure of benzimidazole derivatives?
Basic Research Question
A multi-technique approach is critical:
Advanced Tip : Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .
How should researchers address discrepancies in reported physicochemical properties?
Advanced Research Question
Discrepancies (e.g., melting points, yields) arise from synthesis protocols or impurities. Strategies include:
- Standardization : Use reference materials (e.g., NIST-certified compounds) for calibration .
- Purity Assessment : Employ HPLC or TLC to detect impurities affecting thermal properties .
- Uncertainty Quantification : Report experimental errors (e.g., ±0.2 K for melting points) .
Case Study : The melting point of 1H-Benzimidazol-2-amine was reported as 505.1 K by NIST, but derivatives like Schiff bases show lower values due to structural modifications .
What computational methods assist in predicting biological activity?
Advanced Research Question
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups) with bioactivity. For example, bulky aryl groups in Schiff bases enhance binding to quinoline targets .
- Docking Simulations : Predict interactions with biological targets (e.g., angiotensin II receptors for antihypertensive activity) .
- Database Mining : Tools like PISTACHIO and REAXYS predict feasible synthetic routes and metabolic pathways .
Example : Derivatives with biphenyl tetrazole moieties showed enhanced antihypertensive activity due to improved receptor affinity .
How do structural modifications impact biological efficacy?
Advanced Research Question
- Electron-Donating Groups : Enhance solubility and bioavailability (e.g., methyl or methoxy groups) .
- Steric Effects : Bulky substituents (e.g., phenyl rings) improve target selectivity but may reduce solubility .
- Hybrid Structures : Combining benzimidazole with quinoline or imidazole scaffolds broadens activity (e.g., antimicrobial vs. anticancer) .
Data-Driven Insight : Substitution at the benzyl position with sulfonyl groups (e.g., 5-(butylsulfonyl)) increases metabolic stability .
What crystallization strategies are effective for X-ray structure determination?
Advanced Research Question
- Solvent Pairing : Use polar/non-polar solvent pairs (e.g., ethanol/hexane) to grow single crystals .
- Software Tools : SHELX suite for refining crystallographic data, especially for twinned or high-resolution structures .
Case Study : The structure of LUY (N-(2-phenylethyl)-1H-benzimidazol-2-amine) was resolved using SHELXL, confirming the benzyl-amine conformation .
How to mitigate challenges in scaling up benzimidazole synthesis?
Advanced Research Question
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).
- Green Chemistry : Replace toxic oxidizing agents (e.g., chromium trioxide) with catalytic systems (e.g., TEMPO/O2) .
- Process Analytics : In-line FTIR monitors reaction progress, reducing batch failures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
